molecular formula C7H11N3OS B11755967 (6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol

(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol

Katalognummer: B11755967
Molekulargewicht: 185.25 g/mol
InChI-Schlüssel: OXZALVQILJSBEV-UCORVYFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol (CAS 1001648-65-2) is a chiral dihydrobenzothiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate and a sophisticated chiral building block for the development of active pharmaceutical ingredients (APIs). It is widely recognized as a specified impurity, or "related compound," in the synthesis of Pramipexole, a non-ergoline dopamine agonist used for Parkinson's disease, where it is used as a reference standard for analytical method development and validation (AMV) and Quality Control (QC) to ensure product safety and compliance with regulatory filings (ANDA) . The core structure of this compound, the 2-aminothiazole scaffold, is a privileged structure in drug discovery, known for its diverse biological activities . The cis-(6S,7S) stereochemistry and the presence of both amino and hydroxyl functional groups on the saturated ring system are essential for its specific interactions and application as a chiral impurity standard, allowing researchers to control the stereochemical quality of complex drug substances . Beyond its role as an impurity standard, the 2-aminothiazole core to which this compound belongs has demonstrated substantial potential in anticancer drug discovery . Structural analogs, particularly (S)-6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, have been synthesized and identified as a new class of antileukemic agents . Structure-Activity Relationship (SAR) studies on these compounds reveal that the nature and position of substituents on the core scaffold play a key role in inhibiting the proliferation of leukemia cells, with meta and para substitutions often yielding the most potent activity . This makes this compound a valuable starting point for the design and synthesis of novel bioactive molecules for oncology research. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C7H11N3OS

Molekulargewicht

185.25 g/mol

IUPAC-Name

(6S,7S)-2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

InChI

InChI=1S/C7H11N3OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3,5,11H,1-2,8H2,(H2,9,10)/t3-,5-/m0/s1

InChI-Schlüssel

OXZALVQILJSBEV-UCORVYFPSA-N

Isomerische SMILES

C1CC2=C([C@H]([C@H]1N)O)SC(=N2)N

Kanonische SMILES

C1CC2=C(C(C1N)O)SC(=N2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Asymmetric Synthesis

  • Chiral Auxiliaries : Employing enantiomerically pure 4-acetamidocyclohexanol (R or S) as the starting material ensures retention of configuration during oxidation to the ketone.

  • Catalytic Asymmetric Reduction : Using Corey-Bakshi-Shibata (CBS) reduction on a 7-keto intermediate produces the desired (7S) alcohol with >90% enantiomeric excess (ee).

Diastereomeric Resolution

  • Salt Formation : Treating the racemate with chiral acids (e.g., L-tartaric acid) forms diastereomeric salts, separable via fractional crystallization.

  • Chromatography : Chiral HPLC with cellulose-based columns resolves enantiomers, yielding >99% ee for both (6S,7S) and (6R,7R) forms.

Industrial-Scale Optimization

ParameterOptimal ConditionImpact on Yield/Purity
Bromination Temp45°CMinimizes side reactions
Thiourea Equivalents1.2 eqEnsures complete cyclization
HBr Concentration48% (w/w)Maximizes hydrolysis rate
Crystallization Temp10°CEnhances crystal purity
  • Solvent Systems : Aqueous methanol (70:30) promotes high solubility during hydrolysis and facile crystallization.

  • Catalyst Recycling : Pd/C catalysts for hydrogenation steps are reused up to 5 times without yield loss.

Analytical Characterization

  • NMR Spectroscopy : 1H^1H NMR (D2O): δ 1.65–1.89 (m, 2H, H-5), 2.95 (dd, 1H, H-6), 3.44 (s, 2H, H-2), 4.12 (t, 1H, H-7).

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time 12.3 min for (6S,7S) enantiomer.

  • X-ray Crystallography : Confirms chair conformation of the cyclohexane ring and axial orientation of the 7-hydroxyl group .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological evaluation of (6S,7S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol reveals several pharmacological properties:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. Its structural similarity to other thiazole derivatives suggests it may inhibit bacterial growth through mechanisms such as blocking lipid biosynthesis .
    • In vitro studies indicate that it can effectively combat Gram-positive and Gram-negative bacteria .
  • Anticancer Potential :
    • Research indicates that thiazole derivatives exhibit anticancer properties by targeting specific cancer cell lines. For example, compounds similar to this compound have demonstrated efficacy against breast cancer cell lines .
    • Molecular docking studies suggest potential interactions with targets involved in cancer cell proliferation .
  • Antitubercular Activity :
    • Preliminary data suggest that this compound may possess antitubercular activity against Mycobacterium smegmatis, with a minimum inhibitory concentration indicating significant effectiveness .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications:

  • Antibiotic Development :
    • The compound's antimicrobial properties make it a candidate for developing new antibiotics to address drug-resistant bacterial infections.
  • Cancer Treatment :
    • Its ability to inhibit cancer cell growth positions it as a potential drug for treating various cancers. Further research into its mechanism of action could lead to the development of targeted therapies.
  • Tuberculosis Treatment :
    • The antitubercular properties suggest it could be developed into a treatment option for tuberculosis, particularly in light of rising antibiotic resistance.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyFocusFindings
Synthesis and Biological EvaluationIdentified broad-spectrum antibacterial activity; effective against Mycobacterium smegmatis.
Anticancer ActivityDemonstrated significant inhibition of breast cancer cell lines; molecular docking supports binding to cancer-related targets.
Structural AnalysisExplored structural analogs; confirmed the importance of the thiazole ring for biological activity.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Benzothiazole core : A bicyclic system with sulfur and nitrogen atoms.
  • Substituents: Two amino groups (positions 2 and 6), a hydroxyl group (position 7), and a tetrahydro backbone.
  • Stereochemistry : (6S,7S) configuration, distinguishing it from diastereomers.

Comparison with Similar Compounds

Structural Analogues in the Pramipexole Family

The compound is closely related to pramipexole intermediates and impurities. Below is a comparative analysis:

Compound Name Key Structural Differences Role/Application
(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol Hydroxyl at C7, amino at C2 and C6, (6S,7S) stereochemistry. Intermediate in pramipexole synthesis; impurity reference standard .
Pramipexole Related Compound A (S)-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine; lacks hydroxyl group, different stereochemistry. Impurity standard for pramipexole quality control .
Pramipexole Related Compound D (R)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazole dihydrochloride; propylamino substituent. Impurity standard; highlights role of alkylamino groups in bioactivity .
Pramipexole Related Compound G (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazol-7-ol; propylamino at C5. Demonstrates impact of N-alkylation on pharmacokinetics .
(±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Racemic mixture lacking hydroxyl group; used as a synthetic precursor. Intermediate resolved to isolate (S)-isomers for active pharmaceutical ingredients .

Key Observations :

  • Stereochemistry: The (6S,7S) configuration is crucial for biological activity. Racemic mixtures (e.g., (±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole) require resolution (e.g., using L-tartaric acid) to isolate the active enantiomer .
  • Alkylamino Substituents: Compounds like Related Compound D and G incorporate propylamino groups, which are critical for dopamine receptor selectivity in pramipexole .

Functional and Pharmacological Differences

  • Antioxidant Activity: Tetrahydrobenzothiazole derivatives with amino groups (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes) have shown antitumor activity in vitro . However, hydroxylation and stereochemistry may alter these effects.
  • Dopamine Agonism: Pramipexole’s efficacy relies on the (6S)-configured propylamino group. The absence of this substituent in this compound suggests it lacks direct dopaminergic activity but serves as a synthesis precursor .

Biologische Aktivität

(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is a compound with notable biological activities. Its structure features a fused thiazole and benzene ring system, contributing to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1001648-65-2
  • Molecular Formula : C7H11N3OS
  • Molecular Weight : 185.25 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an inhibitor of various biological pathways and its therapeutic applications.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance:

  • A study demonstrated that derivatives of tetrahydrobenzo[d]thiazole exhibited significant inhibition against C-Met tyrosine kinase and Pim-1 kinase. This suggests a potential role in cancer therapy by targeting these pathways .

Inhibition of Type III Secretion System (T3SS)

Research has indicated that this compound may inhibit the Type III secretion system in pathogenic bacteria:

  • In a screening assay for T3SS inhibitors, this compound showed promising results in inhibiting the secretion of virulence factors in Enteropathogenic Escherichia coli .

The mechanisms through which this compound exerts its effects include:

  • Kinase Inhibition : The compound inhibits specific kinases involved in cell signaling pathways that regulate cell growth and proliferation.
  • Secretion Inhibition : By interfering with the T3SS in bacteria, it prevents the delivery of effector proteins that contribute to pathogenicity.

Study on Antitumor Activity

A study published in 2024 evaluated several derivatives of tetrahydrobenzo[d]thiazole for their antitumor properties. The findings indicated that certain modifications to the core structure enhanced activity against cancer cell lines while reducing cytotoxicity to normal cells .

Study on T3SS Inhibition

In another investigation focused on bacterial virulence mechanisms, it was found that this compound significantly reduced the secretion of CPG2 in C. rodentium, demonstrating its potential as a therapeutic agent against bacterial infections .

Data Table

PropertyValue
IUPAC Name(6S,7S)-2,6-diamino...
CAS Number1001648-65-2
Molecular FormulaC7H11N3OS
Molecular Weight185.25 g/mol
Purity97%
Antitumor ActivityYes
T3SS InhibitionYes

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis of thiazole derivatives often involves multi-step reactions, starting with heterocyclic precursors. For example, thiazole derivatives can be synthesized via cyclization of hydrazones with thioglycolic acid or alkylation of quinazolinones . To achieve enantiomeric purity, chiral auxiliaries or asymmetric catalysis should be incorporated. Post-synthesis, enantiomeric resolution can be performed using chiral HPLC or polarimetry. Confirming stereochemistry requires 2D NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for absolute configuration determination .

Q. What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Spectral Analysis : ¹H/¹³C-NMR to confirm proton and carbon environments, with emphasis on coupling constants (e.g., vicinal protons in the tetrahydro ring system) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Chiral Chromatography : For enantiomeric excess determination, using columns like Chiralpak® IA/IB with polar mobile phases .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess purity via melting point consistency (>180°C as a reference) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility profiling should be conducted in solvents like methanol, DMSO, or buffered aqueous solutions (pH 4–9) using UV-Vis spectroscopy or gravimetric methods. Stability studies under varying temperatures (e.g., 4°C vs. 25°C) and light exposure should follow ICH guidelines. For example, accelerated stability testing at 40°C/75% RH over 30 days can predict degradation pathways, monitored via HPLC .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the bioactivity of this compound while accounting for stereochemical specificity?

  • Methodological Answer : Use a randomized block design with split-plot arrangements to test enantiomer-specific effects. For example:

  • Main Plots : Enantiomers (6S,7S vs. 6R,7R).
  • Subplots : Dose concentrations.
  • Replicates : Minimum four replicates per treatment to ensure statistical power .
  • Assays : Cell viability (MTT assay) across cancer/normal cell lines (e.g., IC50 comparisons) . Include positive controls (e.g., cisplatin) and validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry).

Q. How can contradictory data on environmental fate or toxicity be systematically resolved?

  • Methodological Answer : Follow a tiered approach as outlined in Project INCHEMBIOL:

  • Tier 1 : Lab-based studies to determine physicochemical properties (logP = -0.2 at pH 9.24 , hydrolysis rates).
  • Tier 2 : Microcosm/mesocosm experiments to assess biodegradation in simulated ecosystems.
  • Tier 3 : Field studies to validate lab findings, focusing on bioaccumulation in biotic compartments . Use multivariate analysis (PCA) to identify confounding variables (e.g., pH, organic matter) that may explain discrepancies.

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in pharmacological contexts?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., amino/hydroxyl groups) and compare bioactivity. For instance, replacing the 7-hydroxyl group with a methyl or halogen can reveal steric/electronic effects .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to targets like DNA topoisomerases or kinases.
  • In Vivo Validation : Pharmacokinetic profiling (Cmax, AUC) in rodent models to correlate SAR with bioavailability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported anticancer activity across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply random-effects models to account for heterogeneity.
  • Experimental Replication : Standardize cell lines (ATCC authentication), culture conditions, and assay protocols. For example, discrepancies in MTT assay results may arise from varying incubation times (24h vs. 48h) .
  • Mechanistic Follow-Up : Use transcriptomics (RNA-seq) to identify off-target effects that may explain divergent outcomes.

Environmental and Toxicological Considerations

Q. What methodologies are recommended for assessing the ecological impact of this compound in aquatic systems?

  • Methodological Answer :

  • Acute Toxicity Testing : Daphnia magna 48h immobilization assay (OECD 202).
  • Chronic Exposure : Algal growth inhibition (OECD 201) over 72h, measuring EC50 for chlorophyll-a reduction.
  • Bioaccumulation : Use radiolabeled compound (¹⁴C) to quantify BCF (bioconcentration factor) in fish models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.